molecular formula C9H8N2O4S B8287536 N-methanesulfonyl-6-nitroindole

N-methanesulfonyl-6-nitroindole

Cat. No.: B8287536
M. Wt: 240.24 g/mol
InChI Key: YKXPZGGMJZIDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methanesulfonyl-6-nitroindole is a synthetically valuable indole derivative designed for research and development applications, particularly in medicinal chemistry. The structure incorporates two key functional groups: the N-methanesulfonyl (mesyl) group and the nitro substituent. The N-methanesulfonyl group is a recognized pharmacophore in drug discovery, known to enhance metabolic stability and contribute to target binding . Research on analogous N-methylsulfonyl-indole derivatives has demonstrated their potential as multifunctional ligands with anti-inflammatory activity, specifically as dual inhibitors of the COX-2 and 5-LOX enzymes . Furthermore, nitroindoles serve as crucial synthetic intermediates; the nitro group acts as a versatile handle for further chemical transformation, including reduction to amino groups for the synthesis of more complex heterocyclic systems . This makes this compound a promising scaffold for constructing novel compounds for pharmacological screening, such as developing new anti-inflammatory, antimicrobial, or central nervous system (CNS) active agents . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

1-methylsulfonyl-6-nitroindole

InChI

InChI=1S/C9H8N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3

InChI Key

YKXPZGGMJZIDLJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-methanesulfonyl-6-nitroindole has been investigated for its potential anticancer properties. Studies have shown that derivatives of 5-nitroindole, closely related to this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study reported that substituted 5-nitro indole compounds demonstrated IC50 values as low as 5.08 μM against HeLa cells, indicating potent anticancer activity .

CompoundCell LineIC50 (μM)
5-Nitroindole Derivative 1HeLa5.08
5-Nitroindole Derivative 2HeLa5.89

1.2 Inhibition of Soluble Epoxide Hydrolase

Recent research highlights the role of this compound as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in inflammatory disorders, cancer, and neurodegenerative diseases like Alzheimer's. The inhibition of sEH can lead to enhanced levels of bioactive lipids that have protective roles in various diseases .

Organic Synthesis

2.1 Synthesis of Indole Derivatives

This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various indole derivatives through alkylation and acylation reactions. For example, the compound can undergo alkylation with different alkyl bromides to yield N-alkylated indoles with yields ranging from 62% to 85% .

Reaction TypeReactantsYield (%)
AlkylationThis compound + Alkyl Bromide62-85
AcylationThis compound + Acyl Chloride39-68

Biochemical Research

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies provide insights into the binding affinity and mechanism of action at the molecular level, aiding in the design of more effective derivatives with enhanced biological activity .

3.2 Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has also been evaluated against a range of microorganisms. In vitro tests showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

MicroorganismCompound TestedZone of Inhibition (mm)
Staphylococcus aureusIndole Derivative A21
Escherichia coliIndole Derivative B18

Case Studies

4.1 Case Study: Anti-inflammatory Effects

In a recent study focusing on inflammatory-based disorders, this compound derivatives were shown to reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for conditions like arthritis and asthma .

4.2 Case Study: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of compounds derived from this compound in models of neurodegeneration, indicating their potential utility in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between N-methanesulfonyl-6-nitroindole and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₉H₈N₂O₄S ~264.24 (inferred) -SO₂CH₃ (N), -NO₂ (C6) High electrophilicity due to nitro group; sulfonamide enhances thermal stability
6-Nitroindole C₈H₆N₂O₂ 162.15 -NO₂ (C6) Base structure; moderate solubility in polar solvents; used as a synthetic precursor
N-Arylsulfonyl-6-methylindole derivatives Varies (e.g., C₁₆H₁₄N₂O₂S) Varies (e.g., 298.36) -SO₂Ar (N), -CH₃ (C6) Synthesized via bromination and nucleophilic substitution; yields 37–73%
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide C₇H₇FN₂O₄S 234.2 -SO₂CH₃ (N), -NO₂ (C3), -F (C4) Fluorine substituent increases lipophilicity; potential antimicrobial applications

Preparation Methods

Procedure:

  • Starting Material : 6-Nitroindole (synthesized via nitration of indole using HNO₃/H₂SO₄ at 0–5°C).

  • Reaction :

    • 6-Nitroindole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

    • Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the mixture is stirred at room temperature for 12–24 hours.

  • Workup :

    • The reaction is quenched with ice water, and the organic layer is separated.

    • Purification via column chromatography (hexane/ethyl acetate) yields N-methanesulfonyl-6-nitroindole as a pale-yellow solid.

Key Data :

ParameterValue
Yield75–85%
Reaction Time12–24 hours
Purity (HPLC)>98%

Mechanistic Insight :
The indole nitrogen attacks the electrophilic sulfur in methanesulfonyl chloride, forming a sulfonamide bond. Triethylamine neutralizes HCl, driving the reaction forward.

Nitration of N-Methanesulfonylindole

For cases where 6-nitroindole is inaccessible, nitration of N-methanesulfonylindole offers an alternative. The methanesulfonyl group directs nitration to the 6-position due to its electron-withdrawing nature.

Procedure:

  • Starting Material : N-Methanesulfonylindole (synthesized via sulfonylation of indole).

  • Nitration :

    • N-Methanesulfonylindole (1.0 equiv) is added to a mixture of fuming HNO₃ (2.0 equiv) and concentrated H₂SO₄ at −10°C.

    • The reaction is stirred for 2–4 hours, then poured onto ice.

  • Workup :

    • The precipitate is filtered and recrystallized from ethanol/water to afford the 6-nitro derivative.

Key Data :

ParameterValue
Yield60–70%
Regioselectivity>90% 6-nitro isomer
Reaction Temperature−10°C to 0°C

Challenges :

  • Competing nitration at positions 4 or 5 may occur if temperature control is inadequate.

  • Over-nitration can lead to di-nitro byproducts.

Multi-Step Synthesis from ortho-Substituted Nitro Precursors

For scalable production, multi-step routes starting from substituted anilines or nitrobenzene derivatives are employed.

Example Pathway:

  • Synthesis of 2-Methyl-3-nitroaniline :

    • Nitration of 2-methylaniline using HNO₃/H₂SO₄.

  • Cyclization to 6-Nitroindole :

    • Reductive cyclization with CO surrogates (e.g., phenyl formate) under Pd catalysis.

  • Sulfonylation :

    • As described in Method 1.

Key Data :

StepYieldConditions
Nitration80–90%HNO₃/H₂SO₄, 0°C
Cyclization65–75%Pd/phenanthroline, 100°C
Overall Yield45–55%

Alternative Methods and Innovations

Microwave-Assisted Sulfonylation

Microwave irradiation reduces reaction times:

  • 6-Nitroindole, methanesulfonyl chloride, and K₂CO₃ in DMF irradiated at 100°C for 30 minutes (Yield: 80–85%).

Solid-Phase Synthesis

Immobilized indole derivatives on Wang resin enable iterative functionalization, though yields are moderate (50–60%).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct SulfonylationHigh yield, simplicityRequires pre-synthesized 6-nitroindole
NitrationAvoids separate nitration stepLower regioselectivity
Multi-StepScalable, flexibleLengthy, lower overall yield

Q & A

Q. What are the optimal synthetic routes for N-methanesulfonyl-6-nitroindole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of 6-nitroindole using methanesulfonyl chloride under controlled conditions. Key variables include temperature (e.g., 0°C to room temperature), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Systematic optimization can be achieved through fractional factorial design to evaluate interactions between variables. For example, demonstrates a sulfonylation procedure where chlorosulfonic acid is added dropwise to a precursor, followed by staged temperature control and precipitation in ice water . Yield improvements may require purification via column chromatography or recrystallization, with purity validated by HPLC (refer to protocols in ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm sulfonamide group integration and nitro-substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • IR spectroscopy to identify sulfonyl (S=O, ~1350 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) stretches.
    Ambiguities in NMR splitting patterns (e.g., overlapping peaks) can be resolved using 2D techniques like COSY or HSQC. underscores the importance of referencing standardized spectral databases (e.g., NIST Chemistry WebBook) for cross-validation .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
  • Forced degradation studies under acidic, basic, oxidative, and photolytic conditions (e.g., 0.1 M HCl, 30% H₂O₂, UV light).
  • Long-term storage trials at 4°C, -20°C, and room temperature, with periodic HPLC assays to monitor purity. highlights the use of stability-indicating methods for pharmaceuticals, which can be adapted here .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, compound concentrations) or synthetic impurities. To address this:

  • Conduct dose-response curves across multiple cell models (e.g., ’s anti-HIV-1 assays using MT-4 cells) .
  • Validate compound purity via orthogonal methods (e.g., LC-MS, elemental analysis).
  • Perform meta-analysis of published data using tools like RevMan to identify confounding variables (see ’s comparative methodology) .

Q. What computational strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in drug design?

Methodological Answer:

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., HIV-1 reverse transcriptase in ) .
  • Quantum mechanical calculations (DFT) to map electrostatic potentials and nucleophilic/electrophilic sites.
  • QSAR modeling using descriptors like logP, polar surface area, and Hammett constants. emphasizes framing hypotheses within a conceptual research framework, such as correlating electronic properties with inhibitory potency .

Q. How should researchers design experiments to probe the mechanistic role of the nitro group in this compound’s reactivity?

Methodological Answer:

  • Isotopic labeling (¹⁵N or ¹⁸O) to track nitro group participation in reactions.
  • Kinetic isotope effect (KIE) studies to distinguish between rate-determining steps.
  • Comparative synthesis of analogs (e.g., 6-cyano or 6-fluoro derivatives) to isolate electronic effects. ’s sulfonylation protocol can be modified to generate these analogs .

Data Presentation Guidelines

  • Raw data : Large datasets (e.g., NMR spectra, HPLC chromatograms) should be archived in appendices, as per .
  • Processed data : Include tables summarizing reaction yields, spectroscopic peaks, or IC₅₀ values in the main text (see ’s structured results presentation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.